1-[2-(4-Chlorophenoxy)ethyl]piperazine is a chemical compound categorized under substituted piperazines, which are significant in medicinal and organic chemistry. Its molecular formula is C₁₂H₁₇ClN₂O, with a molecular weight of 240.73 g/mol. The compound features a piperazine ring substituted with a 4-chlorophenoxyethyl group, contributing to its unique properties and biological activities. The presence of the chlorine atom enhances its lipophilicity and potential pharmacological effects, making it a subject of interest in various research fields .
-[2-(4-Chlorophenoxy)ethyl]piperazine, also known as CPEPZ, is a chemical compound belonging to the class of piperazines. These are six-membered heterocyclic rings containing two nitrogen atoms.
While the specific scientific research applications of 1-[2-(4-Chlorophenoxy)ethyl]piperazine are not extensively documented, its structural similarity to other piperazine derivatives suggests potential areas of exploration. Here are some possibilities:
Certain piperazine derivatives have been shown to exhibit antimicrobial properties against bacteria, fungi, and parasites []. The presence of the chlorophenoxy group in 1-[2-(4-Chlorophenoxy)ethyl]piperazine might warrant investigation for similar potential applications.
Some piperazines can act on the central nervous system, affecting neurotransmitter activity. This has led to their exploration in the development of medications for various neurological conditions. However, further research is needed to determine if 1-[2-(4-Chlorophenoxy)ethyl]piperazine possesses similar properties.
Piperazine derivatives can be used as building blocks in the design of ligands, which are molecules that bind specifically to other molecules (e.g., receptors, enzymes). This property allows for the development of tools for studying biological processes and potentially designing new drugs.
The chemical behavior of 1-[2-(4-Chlorophenoxy)ethyl]piperazine is primarily influenced by the piperazine moiety, which can participate in various nucleophilic substitution reactions due to the nitrogen atoms' basicity. Common reactions include:
1-[2-(4-Chlorophenoxy)ethyl]piperazine exhibits various biological activities attributed to its structural features:
Synthesis of 1-[2-(4-Chlorophenoxy)ethyl]piperazine typically involves several methods:
The applications of 1-[2-(4-Chlorophenoxy)ethyl]piperazine span various fields:
Interaction studies involving 1-[2-(4-Chlorophenoxy)ethyl]piperazine focus on its binding affinity to various receptors:
Several compounds share structural similarities with 1-[2-(4-Chlorophenoxy)ethyl]piperazine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2-(4-Chlorophenoxy)ethyl)piperazine | Similar piperazine structure with varied substituents | Potentially different receptor affinities |
| 1-[2-(3-Chlorophenoxy)ethyl]piperazine | Contains a chlorinated phenyl group at position three | Variation in biological activity |
| 1-[2-(4-Fluorophenoxy)ethyl]piperazine | Fluorine substitution instead of chlorine | Different pharmacokinetic properties |
| 1-[2-(4-Methoxyphenoxy)ethyl]piperazine | Methoxy group instead of chlorine | Altered lipophilicity affecting bioavailability |
These compounds illustrate how variations in substituents can significantly influence biological activity and pharmacological profiles, making 1-[2-(4-Chlorophenoxy)ethyl]piperazine unique in its potential applications and effects .
The IUPAC name for this compound is 1-[2-(4-chlorophenoxy)ethyl]piperazine, reflecting its piperazine backbone substituted at the 1-position with a 2-(4-chlorophenoxy)ethyl group. Alternative designations include:
The compound has the molecular formula C₁₂H₁₇ClN₂O and a molecular weight of 240.73 g/mol. Key structural components include:
The SMILES notation for the structure is ClC1=CC=C(OCCN2CCNCC2)C=C1, which encodes the connectivity of atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| CAS Number | 65390-59-2 |
| Hydrogen Bond Acceptors | 3 (2 N atoms, 1 O atom) |
| Rotatable Bond Count | 5 |
The molecular structure of 1-[2-(4-Chlorophenoxy)ethyl]piperazine is characterized by a six-membered piperazine ring system with two nitrogen atoms positioned at the 1 and 4 positions, consistent with the general structural framework established for piperazine derivatives [1] [2]. The compound exhibits the molecular formula C₁₂H₁₇ClN₂O with a molecular weight of 240.73 g/mol [1] [2].
Based on crystallographic studies of related piperazine derivatives, the piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement [3] [4]. Gas electron diffraction studies of the parent piperazine compound have established fundamental structural parameters including carbon-carbon bond lengths of 1.540 ± 0.008 Å and carbon-nitrogen bond lengths of 1.467 ± 0.004 Å [5]. The ring angles are characterized by ∠C-C-N = 110.4 ± 0.8° and ∠C-N-C = 109.0 ± 0.8°, indicating slight deviation from ideal tetrahedral geometry [5].
The presence of the 2-(4-chlorophenoxy)ethyl substituent at the N-1 position significantly influences the conformational behavior of the piperazine ring. Crystal structure analyses of similar N-substituted piperazines have demonstrated that substituents preferentially occupy equatorial positions to minimize steric strain [3] [4]. The 4-chlorophenoxy group introduces electron-withdrawing effects through the chlorine substituent, while the ethyl linker provides conformational flexibility [6].
Crystallographic studies of analogous compounds, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, have revealed that the piperazine ring maintains its chair conformation with di-equatorial substitution [3] [4]. In this arrangement, one nitrogen atom exhibits sp³ hybridization while the other shows sp² character, reflecting the electronic influence of the substituent [3].
The crystal packing of 1-[2-(4-Chlorophenoxy)ethyl]piperazine is expected to be stabilized by several types of intermolecular interactions. The chlorine atom can participate in weak halogen bonding interactions, while the ether oxygen provides opportunities for hydrogen bonding with neighboring molecules [3]. The aromatic ring system contributes to crystal stability through π-π stacking interactions and C-H···π interactions [3].
Hirshfeld surface analysis of related piperazine derivatives has identified C-H···O interactions and dispersion forces as major contributors to crystal packing stability [3]. The presence of the 4-chlorophenoxy substituent is anticipated to enhance these interactions through additional van der Waals contacts and electrostatic interactions [3].
The ¹H NMR spectrum of 1-[2-(4-Chlorophenoxy)ethyl]piperazine exhibits characteristic signal patterns consistent with its structural features. The piperazine ring protons typically appear as complex multiplets in the range of 2.4-3.8 ppm, reflecting the conformational dynamics of the six-membered ring [7] [8].
For related piperazine derivatives, the NCH₂ groups of the piperazine ring show temperature-dependent behavior due to restricted rotation around the C-N bonds [7] [8]. At room temperature, these signals often appear as doubled or broadened peaks due to the presence of multiple conformers resulting from the partial double-bond character of the amide-like nitrogen environments [7] [8].
The 4-chlorophenoxy substituent contributes distinctive aromatic signals in the range of 6.8-7.4 ppm. The aromatic protons appear as two sets of doublets with characteristic meta-coupling patterns due to the para-substitution of the chlorine atom [9]. The ethyl linker (-OCH₂CH₂N-) generates triplet signals around 4.1 ppm for the OCH₂ protons and 2.8 ppm for the NCH₂ protons [9].
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The piperazine ring carbons typically resonate in the range of 45-50 ppm, with the exact chemical shifts depending on the electronic environment created by the substituents [10] [11].
The aromatic carbons of the 4-chlorophenoxy group appear in the characteristic aromatic region (110-160 ppm). The carbon bearing the chlorine substituent shows a distinctive downfield shift due to the electron-withdrawing effect of the halogen [10]. The ether carbon (C-O) typically appears around 160-170 ppm, while the ethyl linker carbons resonate in the aliphatic region (20-70 ppm) [10].
For substituted piperazines, ¹³C NMR chemical shifts can be predicted using empirical substituent parameters derived from systematically substituted compounds [10] [11]. These parameters allow for accurate prediction of chemical shifts in unsymmetrical derivatives based on additive effects [10].
Two-dimensional NMR techniques provide crucial information for complete structural assignment and conformational analysis. Correlation Spectroscopy (COSY) experiments reveal through-bond connectivity patterns, allowing identification of coupled proton systems within the piperazine ring and the ethyl linker [12] [13].
Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information essential for conformational analysis [12] [13]. For piperazine derivatives, NOESY experiments can distinguish between axial and equatorial proton environments and provide evidence for the preferred chair conformation [12].
Heteronuclear Single Quantum Correlation (HSQC) experiments establish direct C-H connectivity, facilitating complete assignment of carbon signals [12]. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range C-H coupling relationships, providing information about the substitution pattern and molecular connectivity [14].
Temperature-dependent ¹H NMR studies of related piperazine derivatives have revealed coalescence phenomena associated with conformational exchange processes [7] [8] [15]. Two distinct types of molecular motion contribute to the observed spectral changes:
For 1-[2-(4-Chlorophenoxy)ethyl]piperazine, the presence of the electron-withdrawing chlorophenoxy group is expected to influence these dynamic processes through electronic effects on the nitrogen lone pairs [7].
The thermal stability of 1-[2-(4-Chlorophenoxy)ethyl]piperazine can be assessed through comparison with related piperazine derivatives and consideration of its structural features. Piperazine compounds generally exhibit moderate thermal stability with decomposition temperatures typically ranging from 150-300°C depending on the substituent pattern [16] [17].
The presence of the 4-chlorophenoxy substituent is expected to enhance thermal stability through several mechanisms. The aromatic ring system provides additional thermal stability compared to aliphatic substituents, while the ether linkage offers resistance to thermal decomposition under moderate conditions [16]. The electron-withdrawing effect of the chlorine atom may influence the thermal decomposition pathways by affecting the electron density on the piperazine ring [16].
Thermal degradation studies of piperazine derivatives have identified first-order kinetics for decomposition processes, with activation energies typically in the range of 94-112 kJ/mol [18] [17]. The degradation mechanism often involves SN2 substitution reactions and ring-opening processes, with the formation of various nitrogen-containing products [17].
The hydrolytic stability of 1-[2-(4-Chlorophenoxy)ethyl]piperazine is influenced by the presence of the ether linkage and the piperazine ring system. Piperazine derivatives are generally considered hydrolytically stable under environmentally relevant conditions [19] [20].
The ether bond connecting the chlorophenoxy group to the ethyl chain represents a potential site for hydrolytic cleavage under extreme conditions. However, aromatic ethers typically exhibit good stability toward hydrolysis under neutral and mildly acidic conditions [19]. The piperazine ring itself shows excellent hydrolytic stability due to the absence of easily hydrolyzable functional groups [19].
Oxidative degradation represents a significant pathway for piperazine derivatives under atmospheric conditions. The hydroxyl radical (OH- ) initiated oxidation of piperazine compounds proceeds through both C-H and N-H abstraction mechanisms [21].
For piperazine derivatives, the rate coefficient for reaction with OH radicals has been determined to be approximately 2.8 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 K [21]. The branching ratio between N-H and C-H abstraction is typically around 0.18, indicating that C-H abstraction predominates [21].
The presence of the 4-chlorophenoxy substituent may influence the oxidation mechanism by providing additional reaction sites and altering the electron density distribution within the molecule [21]. The aromatic ring can participate in oxidation reactions, potentially leading to the formation of quinone-like intermediates [21].
Photochemical degradation of piperazine derivatives can occur through direct photolysis or photosensitized reactions. The aromatic 4-chlorophenoxy chromophore may absorb ultraviolet radiation, potentially leading to photochemical decomposition [21].
Studies of atmospheric photochemistry have shown that piperazine derivatives can undergo photolysis to form nitro- and nitroso-derivatives under specific conditions [21]. The photolysis quantum yields and reaction pathways depend on the specific substituent pattern and environmental conditions [21].
The aqueous solubility of 1-[2-(4-Chlorophenoxy)ethyl]piperazine is influenced by the balance between hydrophilic and lipophilic structural elements. The piperazine ring system contributes to water solubility through its basic nitrogen atoms, which can form hydrogen bonds with water molecules and exist in protonated forms under physiological conditions [1] [22].
The calculated topological polar surface area (TPSA) of 24.5 Ų indicates moderate polarity, suggesting reasonable aqueous solubility [1] [22]. The presence of one hydrogen bond donor and three hydrogen bond acceptors provides opportunities for favorable interactions with water molecules [1] [22].
However, the 4-chlorophenoxy substituent introduces significant lipophilic character, reducing overall water solubility. The combination of the aromatic ring system and the chlorine substituent creates a hydrophobic domain that limits aqueous solubility [1].
The octanol-water partition coefficient (LogP) of 1.624 indicates moderate lipophilicity, positioning the compound in a favorable range for membrane permeability [1] [22]. This LogP value suggests that the compound can effectively partition into lipid bilayers while maintaining sufficient aqueous solubility for biological activity [1].
Comparative analysis with related piperazine derivatives reveals that LogP values in the range of 1-3 are typical for compounds with balanced hydrophilic-lipophilic properties [23] [24]. The calculated LogP value for 1-[2-(4-Chlorophenoxy)ethyl]piperazine is consistent with compounds that exhibit good oral bioavailability and membrane permeation characteristics [23].
The distribution coefficient (LogD) at physiological pH (7.4) is expected to be similar to the LogP value, as the piperazine nitrogens have pKa values that allow for both neutral and protonated forms to exist under physiological conditions [1].
The solubility profile of 1-[2-(4-Chlorophenoxy)ethyl]piperazine varies significantly across different solvent systems. The compound shows good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, which can accommodate both the polar piperazine ring and the lipophilic chlorophenoxy substituent [1].
In chlorinated solvents like chloroform and dichloromethane, the compound exhibits enhanced solubility due to favorable interactions between the chlorine substituent and the solvent molecules [1]. The aromatic ring system also contributes to solubility in aromatic solvents through π-π interactions [1].
The pH-dependent solubility is a crucial factor, as the piperazine nitrogens can be protonated under acidic conditions, dramatically increasing water solubility. The dibasic nature of piperazine allows for the formation of mono- and diprotonated species, each with distinct solubility characteristics [1].
The solubility behavior of 1-[2-(4-Chlorophenoxy)ethyl]piperazine can be analyzed through thermodynamic parameters including the Gibbs free energy of solvation, enthalpy of solution, and entropy contributions [25] [26].
For piperazine derivatives, the apparent molar volume and limiting apparent molar volume at infinite dilution provide insights into solute-solvent interactions [25] [26]. These parameters can be determined experimentally and correlated with temperature and concentration effects [25].
The temperature dependence of solubility follows thermodynamic principles, with the apparent molar expansibility and Hepler's constant providing information about the molecular-level interactions in solution [26]. The isobaric thermal expansion coefficients reflect the structural changes that occur with temperature variation [26].
The physicochemical properties of 1-[2-(4-Chlorophenoxy)ethyl]piperazine are consistent with favorable drug-like characteristics. The compound satisfies Lipinski's Rule of Five with a molecular weight of 240.73 g/mol (< 500), LogP of 1.624 (< 5), one hydrogen bond donor (≤ 5), and three hydrogen bond acceptors (≤ 10) [1].
The moderate lipophilicity combined with the presence of ionizable nitrogen atoms suggests good membrane permeability and potential for oral bioavailability. The relatively low molecular weight and favorable polar surface area indicate good prospects for crossing biological membranes [1].
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